molecular formula C11H14O5 B13875513 3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid

3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid

Cat. No.: B13875513
M. Wt: 226.23 g/mol
InChI Key: IYABFPLIQNVEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid is a complex organic compound with the molecular formula C11H14O5. This compound is characterized by its cyclohexene ring structure, which is substituted with methoxycarbonyl, dimethyl, and oxo groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with a suitable cyclohexanone derivative in the presence of a base, followed by esterification and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

3-methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid

InChI

InChI=1S/C11H14O5/c1-6-8(9(13)16-3)7(12)4-5-11(6,2)10(14)15/h4-5H2,1-3H3,(H,14,15)

InChI Key

IYABFPLIQNVEEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CCC1(C)C(=O)O)C(=O)OC

Origin of Product

United States

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